p-Chlorophenyl Methyl Sulfoxide: Physicochemical Profiling & Synthetic Methodologies
p-Chlorophenyl Methyl Sulfoxide: Physicochemical Profiling & Synthetic Methodologies
Topic: Physicochemical properties of p-Chlorophenyl methyl sulfoxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Chlorophenyl methyl sulfoxide (CAS: 934-73-6), also known as 1-chloro-4-(methylsulfinyl)benzene, represents a critical structural motif in medicinal chemistry, serving as both a metabolic marker for thioether-containing drugs and a chiral scaffold in asymmetric synthesis. Unlike its sulfide precursor, the sulfoxide moiety introduces a center of chirality at the sulfur atom, necessitating rigorous physicochemical characterization and enantioselective analysis. This guide provides a definitive technical profile of the compound, synthesizing experimental spectral data, validated synthetic protocols, and metabolic pathway mapping to support high-integrity research applications.
Physicochemical Profile
The following data aggregates experimental values and predictive models suitable for establishing analytical standards.
Table 1: Core Physicochemical Properties
| Property | Value / Range | Condition / Note |
| Molecular Formula | C₇H₇ClOS | |
| Molecular Weight | 174.65 g/mol | Monoisotopic Mass: 173.99 |
| Appearance | White crystalline solid | Hygroscopic |
| Melting Point | 45 – 46 °C | Sharp transition indicating high purity [1] |
| Boiling Point | 135 – 136 °C | @ 5 Torr (Vacuum distillation required) [1] |
| Density | ~1.30 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.70 | Moderately lipophilic; membrane permeable |
| Solubility | Soluble | Ethanol, DMSO, Chloroform, Dichloromethane |
| Solubility | Insoluble/Low | Water, Hexane |
| Chirality | Racemic (±) | Contains one stereogenic sulfur center |
Spectral Characterization
Accurate identification relies on distinct spectral signatures, particularly the differentiation between the sulfoxide, sulfide (precursor), and sulfone (over-oxidation product).
Nuclear Magnetic Resonance (NMR)
The electron-withdrawing nature of the sulfinyl group (-S(=O)-) deshields the methyl protons significantly compared to the sulfide, but less than the sulfone.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.58 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the sulfoxide group. Deshielded by the anisotropic effect of the S=O bond.
-
δ 7.49 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the chlorine atom.
-
δ 2.71 (s, 3H): Methyl group. This singlet is diagnostic; it appears downfield from the sulfide methyl (~2.4 ppm) and upfield from the sulfone methyl (~3.0 ppm) [2].
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 144.07: Ipso-carbon attached to Sulfur (C-S).
-
δ 137.20: Ipso-carbon attached to Chlorine (C-Cl).
-
δ 129.60: Aromatic CH (meta to sulfoxide).
-
δ 124.92: Aromatic CH (ortho to sulfoxide).
-
δ 43.95: Methyl carbon (S-CH₃).
-
Infrared Spectroscopy (FT-IR)
-
S=O Stretch: A strong, characteristic band appearing at 1035–1050 cm⁻¹ . This band is highly sensitive to hydrogen bonding and solvent effects. Absence of bands at 1150/1300 cm⁻¹ (characteristic of O=S=O sulfones) confirms selective oxidation.
Mass Spectrometry (EI-MS)[4][5][6]
-
Molecular Ion (M⁺): m/z 174 and 176 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).
-
Base Peak: Often m/z 159 [M – CH₃]⁺, resulting from the cleavage of the methyl group.
-
Fragmentation: Loss of the sulfinyl oxygen is less common in EI than the loss of the methyl radical or the expulsion of SO to form the chlorobenzene radical cation (m/z 112).
Synthetic & Redox Chemistry
The synthesis of p-chlorophenyl methyl sulfoxide requires controlled oxidation to prevent the formation of the sulfone (p-chlorophenyl methyl sulfone).
Protocol: Selective Oxidation using Sodium Periodate
Rationale: Sodium periodate (NaIO₄) is preferred over peroxides (e.g., mCPBA, H₂O₂) for this transformation because it allows for precise stoichiometric control and operates under mild conditions that suppress over-oxidation [3].
Step-by-Step Methodology:
-
Preparation: Dissolve p-chlorothioanisole (1.0 equiv) in a 1:1 mixture of Methanol/Water. Cool to 0 °C in an ice bath.
-
Oxidation: Add Sodium Periodate (NaIO₄, 1.05 equiv) portion-wise over 20 minutes. The slight excess ensures complete conversion of the sulfide.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight. Monitor via TLC (SiO₂; EtOAc/Hexane 1:1). The sulfoxide is significantly more polar (lower R_f) than the sulfide.
-
Work-up: Filter off the precipitated sodium iodate (NaIO₃) byproduct. Extract the filtrate with Dichloromethane (DCM).
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Validation: If sulfone impurities are detected (by NMR methyl shift at ~3.0 ppm), purify via silica gel flash chromatography or recrystallization from Ether/Pentane.
Diagram 1: Synthesis and Redox Cycle
This diagram illustrates the stepwise oxidation and the potential for metabolic reduction.
Figure 1: Stepwise oxidation from sulfide to sulfone, highlighting the central stability of the sulfoxide.
Biological & Metabolic Context
In drug development, the sulfoxide moiety is not pharmacologically inert. It serves as a "soft spot" for metabolic interconversion.
Chiral Sulfoxidation
The conversion of the achiral sulfide to the sulfoxide generates a stereocenter.
-
Enzymatic Drivers: Cytochrome P450 (CYP) isozymes and Flavin-containing Monooxygenases (FMOs) catalyze this reaction.
-
Stereoselectivity: Depending on the specific enzyme isoform (e.g., CYP3A4 vs. CYP2C9), the metabolism may preferentially yield the (R)-(+) or (S)-(-) enantiomer. This enantiomeric enrichment can influence the pharmacokinetic profile and toxicity of the parent drug [4].
-
Reductase Activity: Unlike sulfones, sulfoxides can be reduced back to sulfides by Methionine Sulfoxide Reductase (Msr) enzymes, creating a futile redox cycle that consumes cellular reducing equivalents (NADPH).
Diagram 2: Metabolic Fate
Visualizing the biological processing of the thioether moiety.
Figure 2: Divergent metabolic pathways yielding enantiomeric sulfoxides and terminal sulfones.
References
-
Solubility of Things. (n.d.). 4-(Methylsulfinyl)chlorobenzene Physicochemical Data. Retrieved from [Link]
-
Royal Society of Chemistry. (2012).[1] Electronic Supplementary Information for Green Chemistry: NMR Spectral Data of Products. Retrieved from [Link]
-
Organic Syntheses. (1977). Methyl Phenyl Sulfoxide Synthesis via Sodium Periodate. Org. Synth. 1977, 57, 31. Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). 4-Chlorophenyl methyl sulfoxide Compound Summary. Retrieved from [Link]
